ethyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate
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Overview
Description
Ethyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate is a complex organic compound with a molecular formula of C19H21BrN4O6S and a molecular weight of 513.37 g/mol This compound is notable for its unique structure, which includes a bromophenoxy group, a hydroxypropyl group, and a purinylsulfanyl acetate moiety
Preparation Methods
The synthesis of ethyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromophenoxy group: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy group.
Attachment of the hydroxypropyl group: The bromophenoxy compound is then reacted with an epoxide to introduce the hydroxypropyl group.
Formation of the purinylsulfanyl acetate moiety: The final step involves the reaction of the intermediate compound with ethyl acetate and a suitable sulfur-containing reagent to form the purinylsulfanyl acetate moiety.
Chemical Reactions Analysis
Ethyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Ethyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of ethyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. The purinylsulfanyl acetate moiety may interact with nucleic acids or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate can be compared with similar compounds such as:
Ethyl 2-(4-bromophenyl)acetate: This compound has a simpler structure and lacks the purinylsulfanyl acetate moiety, making it less versatile in biological applications.
Ethyl 2-bromo-(4-bromophenyl)acetate: This compound contains an additional bromine atom, which may alter its reactivity and biological activity.
Ethyl (4-bromophenoxy)acetate:
The uniqueness of this compound lies in its complex structure, which allows for diverse interactions and applications in various fields of research.
Properties
Molecular Formula |
C19H21BrN4O6S |
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Molecular Weight |
513.4 g/mol |
IUPAC Name |
ethyl 2-[7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |
InChI |
InChI=1S/C19H21BrN4O6S/c1-3-29-14(26)10-31-19-21-16-15(17(27)22-18(28)23(16)2)24(19)8-12(25)9-30-13-6-4-11(20)5-7-13/h4-7,12,25H,3,8-10H2,1-2H3,(H,22,27,28) |
InChI Key |
AUZFJCNKWVWIMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Br)O)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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